Cas no 2377030-82-3 (3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride is a versatile organic compound. It exhibits notable chemical stability and reactivity, making it suitable for various applications in organic synthesis. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating experimental procedures. This compound is a valuable tool for researchers in medicinal chemistry and pharmaceutical development.
3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride structure
2377030-82-3 structure
商品名:3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride
CAS番号:2377030-82-3
MF:C9H19ClN2O2
メガワット:222.712361574173
CID:6083164
PubChem ID:145913342

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one hydrochloride
    • EN300-7445902
    • 2377030-82-3
    • 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride
    • インチ: 1S/C9H18N2O2.ClH/c1-2-4-10-5-3-6-11-7-8-13-9(11)12;/h10H,2-8H2,1H3;1H
    • InChIKey: RKCRZJMGQLJWKR-UHFFFAOYSA-N
    • ほほえんだ: Cl.O1C(N(CC1)CCCNCCC)=O

計算された属性

  • せいみつぶんしりょう: 222.1135055g/mol
  • どういたいしつりょう: 222.1135055g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 6
  • 複雑さ: 162
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7445902-0.05g
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one hydrochloride
2377030-82-3 95.0%
0.05g
$202.0 2025-03-11
Enamine
EN300-7445902-5.0g
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one hydrochloride
2377030-82-3 95.0%
5.0g
$2525.0 2025-03-11
Enamine
EN300-7445902-10.0g
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one hydrochloride
2377030-82-3 95.0%
10.0g
$3746.0 2025-03-11
Enamine
EN300-7445902-2.5g
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one hydrochloride
2377030-82-3 95.0%
2.5g
$1707.0 2025-03-11
Aaron
AR028HU1-50mg
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-onehydrochloride
2377030-82-3 95%
50mg
$303.00 2025-02-16
Aaron
AR028HU1-2.5g
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-onehydrochloride
2377030-82-3 95%
2.5g
$2373.00 2023-12-15
Aaron
AR028HU1-250mg
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-onehydrochloride
2377030-82-3 95%
250mg
$618.00 2025-02-16
1PlusChem
1P028HLP-1g
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-onehydrochloride
2377030-82-3 95%
1g
$1139.00 2024-05-23
1PlusChem
1P028HLP-250mg
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-onehydrochloride
2377030-82-3 95%
250mg
$595.00 2024-05-23
Enamine
EN300-7445902-0.25g
3-[3-(propylamino)propyl]-1,3-oxazolidin-2-one hydrochloride
2377030-82-3 95.0%
0.25g
$431.0 2025-03-11

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride 関連文献

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochlorideに関する追加情報

Introduction to 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride (CAS No. 2377030-82-3)

3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2377030-82-3, is a significant compound in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of oxazolidinone derivatives, which have garnered considerable attention due to their versatile biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride features a cyclic oxazolidinone core substituted with a propylamino group at the third position and another propyl chain extending from the amino nitrogen. This unique architecture contributes to its interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. The presence of the hydrochloride moiety further modulates its pharmacokinetic properties, facilitating its use in medicinal chemistry.

In recent years, oxazolidinone derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride has shown promise in preclinical studies as a scaffold for developing novel therapeutic agents. Its ability to modulate enzyme activity has led to investigations into its potential role in treating metabolic disorders and inflammatory diseases. Additionally, the structural flexibility of this compound allows for modifications that can enhance its binding affinity and selectivity towards specific biological targets.

One of the most compelling aspects of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride is its role in the development of next-generation antibiotics. The increasing prevalence of antibiotic-resistant pathogens has necessitated the discovery of new antimicrobial agents. Oxazolidinone derivatives have demonstrated efficacy against Gram-positive bacteria by inhibiting protein synthesis. The propylamino group in this compound enhances its ability to interact with bacterial ribosomes, disrupting essential cellular processes. This mechanism of action makes it a promising candidate for addressing multidrug-resistant infections.

Recent advancements in computational chemistry have enabled the rational design of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride analogs with improved pharmacological profiles. Molecular docking studies have identified key interactions between this compound and target proteins, providing insights into its binding mode and potential for structure-based drug design. These computational approaches have accelerated the discovery process, allowing researchers to optimize lead compounds more efficiently.

The synthesis of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The formation of the oxazolidinone ring is a critical step, often achieved through cyclization reactions involving carbonyl compounds and azides. The introduction of the propylamino group and subsequent hydrochlorination are carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have improved the scalability of production, making this compound more accessible for industrial applications.

In clinical settings, 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride is being evaluated in combination therapies to enhance therapeutic outcomes. Its synergistic effects with other antimicrobial agents have been observed in preliminary trials, suggesting potential benefits for treating complex infections. Furthermore, its anti-inflammatory properties make it a candidate for addressing chronic inflammatory conditions by modulating immune responses.

The future prospects of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride are promising, with ongoing research exploring its applications in precision medicine. Personalized treatment strategies leverage individual genetic profiles to tailor therapeutic interventions. This compound’s ability to interact with specific biological targets makes it a valuable tool in developing targeted therapies for patients with distinct disease profiles.

Environmental considerations also play a role in the development and application of 3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride. Sustainable synthetic routes are being investigated to minimize waste and reduce environmental impact. Green chemistry principles are being integrated into production processes to ensure compliance with regulatory standards while maintaining high-quality output.

In conclusion, 2377030-82-33-[ Propy l am i no ) prop y l ] - 1 , 32 - o x az o lid i n - 2 - one ; hydroch l or i de represents a significant advancement in pharmaceutical chemistry with diverse applications across medicine and biotechnology . Its unique structural features , coupled with promising biological activities , position it as a key player in addressing global health challenges . As research continues , this compound is expected to contribute significantly to the development of novel therapeutics that improve patient outcomes worldwide .

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